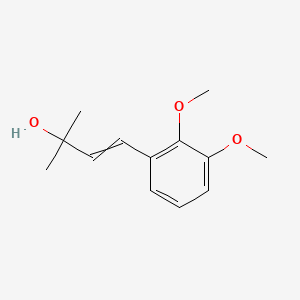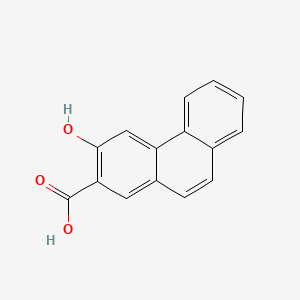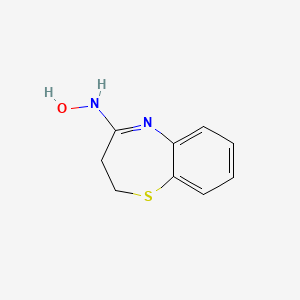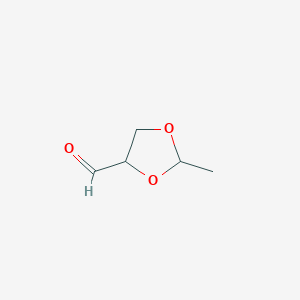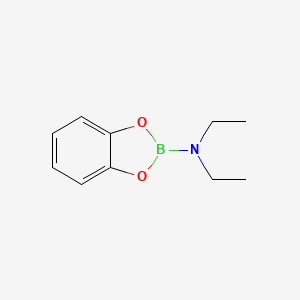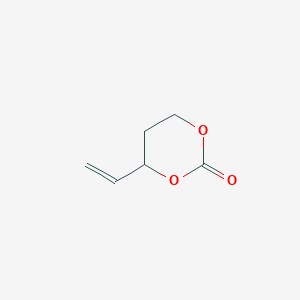
1,3-Dioxan-2-one, 4-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxan-2-one, 4-ethenyl- is a cyclic carbonate compound with the chemical formula C5H6O3. It is also known as 4-vinyl-1,3-dioxolan-2-one. This compound is of significant interest in various scientific fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxan-2-one, 4-ethenyl- can be synthesized from acrolein by reacting it with sulfur ylide and carbon dioxide . Another method involves the use of photo-aerobic selenium-π-acid multicatalysis, which activates the carbon-carbon double bond of homoallylic carbonic acid esters using a pyrylium dye and a diselane with ambient air as the oxidant and visible light as the energy source .
Industrial Production Methods
Industrial production methods for 1,3-dioxan-2-one, 4-ethenyl- typically involve the use of strong bases in the presence of carbon dioxide and elemental iodine to furnish the corresponding iodocarbonates . This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxan-2-one, 4-ethenyl- undergoes various types of chemical reactions, including:
Reduction: It can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-dioxan-2-one, 4-ethenyl- include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Halogenating agents: N-bromosuccinimide (NBS), iodine (I2), bromine (Br2), chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include dioxanone, hydroxyperoxyl radicals, and various halogenated derivatives .
Applications De Recherche Scientifique
1,3-Dioxan-2-one, 4-ethenyl- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-dioxan-2-one, 4-ethenyl- involves the activation of its carbon-carbon double bond by catalytic agents, leading to various chemical transformations. The molecular targets and pathways involved include the formation of cyclic carbonates through intramolecular cyclizations of carbonate nucleophiles onto activated carbon-carbon π-bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolan-2-one: Similar in structure but lacks the vinyl group.
1,4-Dioxan-2-one: An isomer of 1,3-dioxan-2-one with different reactivity and applications.
Vinyl ethylene carbonate: Another cyclic carbonate with similar reactivity but different applications.
Uniqueness
1,3-Dioxan-2-one, 4-ethenyl- is unique due to its vinyl group, which imparts distinct reactivity and makes it suitable for specific applications in polymer synthesis and material science .
Propriétés
Numéro CAS |
113495-34-4 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4-ethenyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C6H8O3/c1-2-5-3-4-8-6(7)9-5/h2,5H,1,3-4H2 |
Clé InChI |
QLGJJADOIZNTGA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCOC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
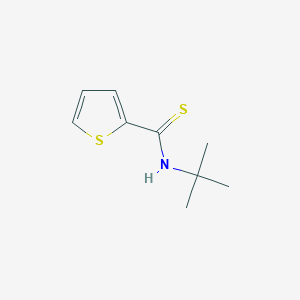
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
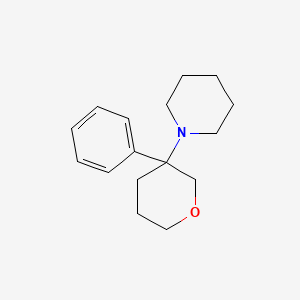

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)

